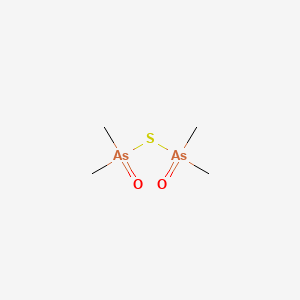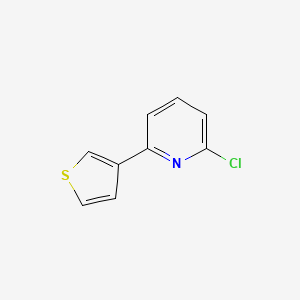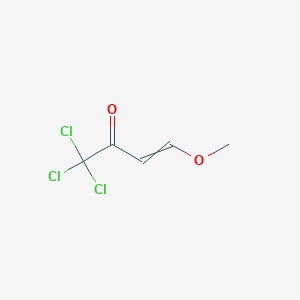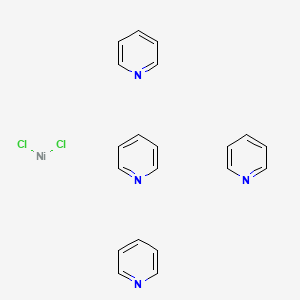
Dimethylarsinothioic Acid Anhydrosulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylarsinothioic Acid Anhydrosulfide is a chemical compound with the molecular formula C4H12As2O2S and a molecular weight of 274.05 g/mol . It is an organoarsenic compound that contains both arsenic and sulfur atoms. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Dimethylarsinothioic Acid Anhydrosulfide typically involves the reaction of dimethylarsinic acid with sulfur-containing reagents under controlled conditions. One common method involves the use of hydrogen sulfide gas in the presence of a catalyst to facilitate the formation of the anhydrosulfide compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Análisis De Reacciones Químicas
Dimethylarsinothioic Acid Anhydrosulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dimethylarsinic acid and other oxidation products.
Reduction: It can be reduced to form dimethylarsinous acid.
Substitution: The compound can undergo substitution reactions where the sulfur atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Dimethylarsinothioic Acid Anhydrosulfide is used in various scientific research applications, including:
Biology: The compound is studied for its potential biological effects and interactions with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications and toxicity.
Mecanismo De Acción
The mechanism of action of Dimethylarsinothioic Acid Anhydrosulfide involves its interaction with cellular thiol groups and enzymes. The compound can form complexes with thiol-containing proteins, affecting their function and activity . This interaction can lead to various biological effects, including changes in cellular metabolism and signaling pathways.
Comparación Con Compuestos Similares
Dimethylarsinothioic Acid Anhydrosulfide is similar to other organoarsenic compounds such as dimethylarsinic acid and monomethylarsonic acid. it is unique due to the presence of the anhydrosulfide group, which imparts distinct chemical properties and reactivity . Other similar compounds include:
Dimethylarsinic Acid: Lacks the sulfur atom present in this compound.
Monomethylarsonic Acid: Contains only one methyl group and lacks the sulfur atom.
Arsenobetaine: A naturally occurring organoarsenic compound found in seafood.
This compound stands out due to its unique combination of arsenic and sulfur atoms, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C4H12As2O2S |
|---|---|
Peso molecular |
274.05 g/mol |
Nombre IUPAC |
[dimethylarsorylsulfanyl(methyl)arsoryl]methane |
InChI |
InChI=1S/C4H12As2O2S/c1-5(2,7)9-6(3,4)8/h1-4H3 |
Clave InChI |
RXFCLJHXEHKHSM-UHFFFAOYSA-N |
SMILES canónico |
C[As](=O)(C)S[As](=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![7-[[(16E)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaen-11-yl]oxy]-N-hydroxyheptanamide](/img/structure/B13435517.png)
